molecular formula C16H16N4OS B5201373 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide

Cat. No. B5201373
M. Wt: 312.4 g/mol
InChI Key: KXPANKDZKZYDLD-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide, also known as BMPPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMPPA is a small molecule that belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to inhibit the NF-kB pathway, which is involved in the regulation of immune responses and inflammation. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the replication of the hepatitis B virus and the HIV virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its broad-spectrum activity against various types of cancer cells and viruses. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to have low toxicity in normal cells, which is a desirable feature for a potential therapeutic agent. However, one of the limitations of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide have not been fully characterized, which limits its clinical development.

Future Directions

Further research is needed to fully understand the mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide and its potential therapeutic applications. One of the future directions of research is to develop more potent and selective derivatives of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide that can overcome its limitations, such as poor solubility and low bioavailability. In addition, preclinical studies are needed to evaluate the safety and efficacy of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide in animal models of cancer and viral infections. Finally, clinical trials are needed to determine the optimal dose and schedule of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide for the treatment of human diseases.

Synthesis Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been reported in the literature by several research groups. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with N-(4-chloromethyl)pyrimidine-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylpropanamide to yield 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
In addition to its anti-cancer activity, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been investigated for its anti-inflammatory and anti-viral effects. Studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to exhibit anti-viral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20(10-12-8-9-17-11-18-12)16(21)7-6-15-19-13-4-2-3-5-14(13)22-15/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPANKDZKZYDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NC=C1)C(=O)CCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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